Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate, with the chemical formula C₇H₁₀N₂O₃S and a molecular weight of 202.23 g/mol, is classified as a thiazole derivative. It features an amino group at the second position, a hydroxymethyl group at the fourth position, and an ethyl ester at the fifth position of the thiazole ring. The compound is typically a white crystalline solid and is moderately soluble in water while being more soluble in organic solvents like methanol and ethanol .
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate exhibits biological activity that may include:
Further research is required to fully elucidate its mechanisms of action and therapeutic potential .
Several methods have been developed for synthesizing Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate:
These methods allow for the production of the compound with varying degrees of purity and yield.
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate has several applications:
Its unique structure allows it to act as an intermediate in various
Several compounds share structural similarities with Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C₇H₁₀N₂O₂S | Contains a methyl group instead of hydroxymethyl |
| Ethyl 2-amino-4-hydroxythiazole-5-carboxylate | C₆H₈N₂O₃S | Has a hydroxyl group instead of hydroxymethyl |
| Ethyl 2-amino-4-(methylthio)thiazole-5-carboxylate | C₇H₉N₂O₂S | Contains a methylthio group |
These compounds highlight the versatility of thiazole derivatives and their potential applications in medicinal chemistry.
Multicomponent reactions (MCRs) offer efficient one-pot pathways for constructing the thiazole core. A notable method involves the condensation of arylglyoxals, thiobenzamides, and hydroxymethyl-containing precursors under acidic conditions. For example, acetic acid-mediated reactions at 90°C yield fully substituted thiazoles with integrated hydroxymethyl groups in 85–92% yields. This approach avoids intermediate isolation, as demonstrated in the synthesis of lawsone-thiazole hybrids, where the hydroxymethyl group is introduced via in situ hydrolysis of formate esters.
Key advantages include:
A comparative analysis of MCR conditions is provided in Table 1.
Table 1: Optimization of Multicomponent Reaction Parameters
| Precursor System | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Arylglyoxal + Thiobenzamide | Acetic acid | 90 | 92 |
| Ethyl glyoxylate + Thioacetamide | — | 80 | 78 |
Cyclocondensation of α-halo carbonyl compounds with thioureas or thioamides is a widely adopted method. For instance, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under basic conditions (sodium carbonate) to form the thiazole ring. The process involves:
The thiazole ring in ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate exhibits regioselective substitution patterns that influence its isomerism. Unlike simpler thiazoles, the presence of three substituents—amino (C2), hydroxymethyl (C4), and ester (C5)—creates distinct positional isomers. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6) [1] shares the C2 and C5 substituents but replaces the hydroxymethyl group with a methyl group, eliminating potential hydrogen-bonding interactions.
Comparative analysis of related structures reveals that the hydroxymethyl group at C4 introduces steric and electronic effects absent in methyl-substituted analogs. The C4 hydroxymethyl’s orientation relative to the C5 ester group may lead to intramolecular hydrogen bonding, stabilizing specific conformers. Computational studies of similar systems suggest that such interactions reduce rotational freedom, favoring planar configurations that enhance π-conjugation across the thiazole ring [2].
| Compound | Substituent Positions | Key Isomerism Features |
|---|---|---|
| Target compound | C2 (NH₂), C4 (CH₂OH), C5 (COOEt) | Hydroxymethyl enables H-bonding |
| Ethyl 4-methylthiazole-5-carboxylate [1] | C2 (NH₂), C4 (CH₃), C5 (COOEt) | Methyl limits H-bonding capacity |
The crystalline phase of ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate is governed by intermolecular hydrogen bonds involving the amino, hydroxymethyl, and ester groups. X-ray diffraction data from analogous thiazoline derivatives (e.g., ethyl 4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate [5]) demonstrate that amino groups participate in N–H···N and N–H···O interactions, while hydroxymethyl groups form O–H···S bonds with sulfur atoms in adjacent rings.
In the target compound, the hydroxymethyl’s hydroxyl group likely acts as both a donor (to thiazole sulfur or ester carbonyl oxygen) and acceptor (from amino groups). These interactions create layered frameworks, as observed in methyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate (CAS 25039-76-3) [4], where hydrogen bonds propagate along the crystallographic a-axis. Such networks enhance thermal stability, as evidenced by the higher melting points of hydroxymethyl-containing derivatives compared to methyl analogs [3] [4].
Density functional theory (DFT) calculations predict that ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate exists in equilibrium between amino-thiazole and imino-thiazoline tautomers. The amino tautomer dominates (>90% population) due to resonance stabilization from the C5 ester group, which delocalizes electron density into the ring. However, the hydroxymethyl substituent at C4 slightly favors the imino form by 2–3 kcal/mol, as its electron-donating effect reduces aromatic stabilization [2].
Tautomeric preferences are further modulated by solvent polarity. In polar solvents like water, the amino tautomer is stabilized by solvation of the NH₂ group, while nonpolar solvents shift equilibrium toward the imino form. These findings align with experimental observations in ethyl 2-amino-thiazole-4-carboxylate derivatives, where tautomerization impacts reactivity in coupling reactions [2] [5].
The planarity of the thiazole ring in ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate is influenced by substituent steric and electronic effects. The hydroxymethyl group at C4 introduces slight out-of-plane distortion (≈5° dihedral angle) due to repulsion between the hydroxyl hydrogen and thiazole sulfur. This contrasts with methyl-substituted analogs (e.g., CAS 7210-76-6 [1]), where minimal distortion occurs.
Despite this distortion, conjugation across the ring remains robust. Time-dependent DFT calculations indicate strong electronic communication between the C2 amino group and C5 ester, with a HOMO-LUMO gap of 4.2 eV. The hydroxymethyl group’s electron-donating nature raises the HOMO energy by 0.3 eV compared to methyl-substituted derivatives, enhancing nucleophilic reactivity at C5 [2] [5].
| Substituent at C4 | Dihedral Angle (°) | HOMO-LUMO Gap (eV) |
|---|---|---|
| Hydroxymethyl | 5.1 | 4.2 |
| Methyl [1] | 1.8 | 4.5 |
The hydroxymethyl group at the 4-position of the thiazole ring in ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate exerts significant electronic effects that influence both the physicochemical properties and biological activity of the compound. Density functional theory calculations reveal that the hydroxymethyl substituent functions as a moderate electron-donating group, with the oxygen atom's lone pairs participating in resonance stabilization with the thiazole aromatic system [1] [2].
The electronic properties of thiazole derivatives are characterized by specific frontier molecular orbital energies. The highest occupied molecular orbital-lowest unoccupied molecular orbital gap for hydroxymethyl-substituted thiazoles typically ranges from 5.52 to 6.86 electron volts, with the hydroxymethyl group contributing to a slight elevation in the highest occupied molecular orbital energy compared to unsubstituted thiazoles [1] [2]. This elevation results from the electron-donating nature of the hydroxymethyl group, which increases the electron density within the thiazole ring system and enhances its nucleophilic character.
The dipole moment of hydroxymethyl thiazole derivatives shows significant polarization, typically ranging from 5.47 to 7.09 Debye units depending on the solvent environment [1]. The hydroxymethyl group contributes substantially to this dipole moment through its polar carbon-oxygen bond and the hydrogen-bonding capability of its hydroxyl functionality. In polar solvents such as methanol and water, the dipole moment increases due to favorable solvation interactions [1].
Electrophilicity index calculations demonstrate that the hydroxymethyl substitution moderately reduces the electrophilic character of the thiazole ring, with values typically ranging from 50.8 to 65.2 electron volts for hydroxymethyl derivatives compared to higher values for electron-withdrawing substituted analogs [2]. This reduction in electrophilicity correlates with the electron-donating properties of the hydroxymethyl group and contributes to the compound's enhanced stability and modified reactivity profile.
The transmission of electronic effects through the thiazole ring system has been quantified using transmission factors derived from infrared and nuclear magnetic resonance spectroscopy studies. The 2,4-thiazolylene bridge exhibits a transmission factor of 0.42±0.02, while the 2,5-thiazolylene bridge shows a transmission factor of 0.38±0.02 [3]. These values indicate that electronic effects are efficiently transmitted through the thiazole ring, with the hydroxymethyl group at the 4-position effectively communicating its electronic influence to other positions on the ring.
The ethyl ester functionality at the 5-position of the thiazole ring introduces significant steric and electronic modulation that affects the compound's pharmacological properties. Esterification of the carboxylic acid group fundamentally alters the molecule's lipophilicity, membrane permeability, and metabolic stability profile [4] [5].
The ethyl ester group exhibits a Van der Waals volume that creates moderate steric hindrance around the carboxylate center. This steric bulk influences the compound's ability to interact with biological targets and affects its binding orientation within active sites. Computational modeling studies indicate that the ethyl ester adopts preferential conformations that minimize steric clashes while maintaining optimal electronic overlap with the thiazole ring system [4].
Esterification significantly enhances the compound's lipophilic character, as evidenced by increased partition coefficients compared to the corresponding carboxylic acid analogs. This increased lipophilicity facilitates membrane penetration and cellular uptake, which is crucial for biological activity [5]. However, the ester functionality also introduces metabolic liability through esterase-mediated hydrolysis, which can serve as either a detoxification pathway or a prodrug activation mechanism depending on the therapeutic context.
The steric effects of esterification are particularly pronounced in molecular recognition events. The ethyl ester group can participate in favorable hydrophobic interactions with lipophilic binding pockets while simultaneously preventing unfavorable electrostatic interactions that might occur with the free carboxylic acid [4]. This dual effect often results in enhanced binding affinity and selectivity for specific biological targets.
Kinetic studies of ester hydrolysis reveal that the thiazole ring system influences the reactivity of the ester functionality. The electron-withdrawing nature of the thiazole ring moderately activates the ester toward nucleophilic attack, with hydrolysis rates that are intermediate between aliphatic and aromatic esters [6]. This controlled reactivity profile is advantageous for pharmaceutical applications where predictable metabolic conversion is desired.
The amino group at the 2-position of the thiazole ring represents a critical pharmacophoric element that significantly influences the compound's biological activity through its hydrogen bond donor capacity. Crystallographic studies and computational analyses reveal that the amino functionality adopts conformations that optimize hydrogen bonding interactions with biological targets [7] [8].
The amino group exhibits exceptional hydrogen bonding capabilities, with nitrogen-hydrogen bond lengths typically measuring 0.88 angstroms and hydrogen bond donor-acceptor distances ranging from 2.11 to 3.2 angstroms depending on the acceptor atom and geometric constraints [7] [8]. Natural bond orbital analysis indicates that the amino group participates in highly stabilizing hydrogen bonding interactions, with second-order stabilization energies ranging from 35.6 to 61.3 kilojoules per mole [9].
The conformational flexibility of the amino group allows it to adapt to diverse binding environments. In thiazole-amino acid conjugates, the amino functionality demonstrates a preference for the semi-extended β2 conformation, which is stabilized by intramolecular nitrogen-hydrogen···nitrogen hydrogen bonds with the thiazole ring nitrogen [7]. This conformational preference influences the compound's binding orientation and contributes to its biological selectivity.
Tautomeric equilibria involving the amino functionality represent an additional layer of complexity in the compound's structure-activity relationships. The amino group can exist in equilibrium with an imine tautomer, particularly in protic solvents, which significantly affects the compound's electronic properties and hydrogen bonding capacity [1]. Theoretical calculations suggest that the amine tautomer predominates in most biological environments, but the imine form may contribute to activity under specific conditions.
The hydrogen bond donor strength of the amino group is modulated by the electronic properties of the thiazole ring. Electron-withdrawing substituents increase the acidity of the amino hydrogen atoms, enhancing their hydrogen bond donor capacity, while electron-donating groups have the opposite effect [10]. In the case of ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate, the moderate electron-donating nature of the hydroxymethyl group slightly reduces the amino group's hydrogen bond donor strength but maintains sufficient capacity for effective biological interactions.
The thiazole ring system in ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate can be compared with various bioisosteric heterocycles to understand the unique contributions of the sulfur and nitrogen atoms to biological activity. Systematic structure-activity relationship studies reveal that the thiazole ring is generally superior to its bioisosteric analogs in terms of biological potency and selectivity [10] [11].
Comparison with oxazole analogs demonstrates the critical importance of the sulfur atom in the thiazole ring. Replacement of sulfur with oxygen typically results in a 16- to 64-fold reduction in biological activity across various therapeutic targets [10]. The sulfur atom contributes to the thiazole's electronic properties through its polarizability and ability to participate in weak sulfur-oxygen and sulfur-nitrogen interactions. Additionally, the larger atomic radius of sulfur compared to oxygen affects the ring geometry and influences molecular recognition events.
Imidazole bioisosteres, where the thiazole sulfur is replaced by nitrogen, show similar activity reductions of 16- to 64-fold compared to the parent thiazole compounds [10]. The additional nitrogen atom in imidazole increases the heterocycle's basicity and hydrogen bonding capacity, but paradoxically reduces biological activity in most cases. This reduction is attributed to altered electronic distribution and modified binding orientations that are less favorable for target recognition.
Thiophene analogs, where the thiazole nitrogen is deleted, exhibit even more dramatic activity losses, with reductions of 64-fold or greater [10]. The nitrogen atom in thiazole serves as a hydrogen bond acceptor and contributes to the ring's electronic properties through its lone pair. Its removal fundamentally alters the compound's pharmacophoric character and eliminates critical binding interactions.
Thiadiazole derivatives, containing an additional nitrogen atom, show variable activity depending on the specific substitution pattern and biological target [12]. The 1,3,4-thiadiazole isomer often maintains reasonable activity levels, but the altered electronic properties and hydrogen bonding patterns result in modified selectivity profiles. The additional nitrogen can serve as either a hydrogen bond acceptor or a site for further derivatization.
The delocalization energy of thiazole, estimated at 29-31 kilocalories per mole, is slightly higher than that of thiophene, indicating greater aromatic stability [3]. This enhanced stability contributes to the thiazole's resistance to metabolic degradation and its ability to maintain its pharmacophoric integrity under physiological conditions. The combination of aromatic stability, optimal electronic properties, and favorable hydrogen bonding characteristics makes thiazole a privileged scaffold in medicinal chemistry applications.
| Bioisosteric Replacement | Activity Relative to Thiazole | Key Structural Changes | Electronic Effects |
|---|---|---|---|
| Oxazole (S→O) | 16-64x less active | Smaller heteroatom | Reduced polarizability |
| Imidazole (S→N) | 16-64x less active | Increased basicity | Enhanced H-bonding |
| Thiophene (N deletion) | ≥64x less active | Lost H-bond acceptor | Altered electronics |
| Thiadiazole (+N) | Variable activity | Additional N-atom | Modified selectivity |